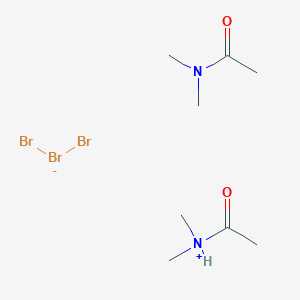

Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, 97%

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate, with the chemical formula CHBrNO and CAS number 75381-80-5, is a crystalline compound characterized by its high purity of at least 97%. It is a derivative of N,N-dimethylacetamide, which is a well-known solvent and reagent in organic chemistry. This compound is notable for its unique bromination pattern, which includes three bromine atoms in its structure, contributing to its reactivity and potential applications in various chemical processes .

There is no scientific literature available on the mechanism of action of BDHB.

The reactivity of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate can be attributed to the presence of multiple bromine atoms. It can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the bromine substituents. Additionally, it may undergo hydrolysis in the presence of water, leading to the formation of N,N-dimethylacetamide and hydrogen bromide. Its ability to act as a brominating agent allows it to be utilized in the synthesis of various organic compounds, particularly in the introduction of bromine into aromatic systems .

The synthesis of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate typically involves the reaction of N,N-dimethylacetamide with dibromobromic acid or a suitable brominating agent. The process generally requires controlled conditions to ensure the complete bromination without leading to excessive side reactions. The reaction can be conducted under acidic conditions to facilitate the formation of the dibromobromate salt .

General Reaction Scheme:

- Combine N,N-dimethylacetamide with dibromobromic acid.

- Stir under controlled temperature and pH.

- Isolate the product through crystallization or precipitation.

Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate finds its primary applications in:

- Organic Synthesis: As a brominating agent for introducing bromine into organic molecules.

- Chemical Research: Used in proteomics and other biochemical studies due to its ability to modify biomolecules.

- Analytical Chemistry: Employed in various analytical methods for detecting and quantifying organic compounds .

When comparing Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate with similar compounds, several noteworthy alternatives include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylacetamide | CHN | Solvent; lacks bromination |

| 1-Bromo-N,N-dimethylacetamide | CHBrN | Contains one bromine atom |

| Bis(N-methylacetamide) Hydrogen Dibromobromate | CHBrNO | Similar structure but different substitution pattern |

| Brominated Acetamides | Varies | Various derivatives with different biological activities |

Uniqueness: The unique feature of Bis(N,N-dimethylacetamide) Hydrogen Dibromobromate lies in its tri-brominated structure, which enhances its reactivity compared to mono- or di-brominated counterparts. This makes it particularly valuable in synthetic applications where multiple bromine substitutions are desired.